molecular formula C15H18N2O4S2 B455869 ETHYL 3-AMINO-4-(ISOBUTYLSULFANYL)-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

ETHYL 3-AMINO-4-(ISOBUTYLSULFANYL)-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B455869
M. Wt: 354.4g/mol
InChI Key: IBGBQSUIRPCAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate: is a complex organic compound with a benzothiophene core Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of a benzothiophene derivative, followed by the introduction of the isobutylsulfanyl group and subsequent esterification. The amino group is usually introduced through a substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    Ethyl 3-amino-4,4,4-trifluorocrotonate: A compound with a similar amino and ester functional group but different core structure.

    3-amino-4-sulfanylcoumarins: Compounds with a similar sulfanyl group but different core structure.

Uniqueness: Ethyl 3-amino-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N2O4S2

Molecular Weight

354.4g/mol

IUPAC Name

ethyl 3-amino-4-(2-methylpropylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C15H18N2O4S2/c1-4-21-15(18)14-13(16)12-10(22-7-8(2)3)5-9(17(19)20)6-11(12)23-14/h5-6,8H,4,7,16H2,1-3H3

InChI Key

IBGBQSUIRPCAOX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(C)C)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(C)C)[N+](=O)[O-])N

Origin of Product

United States

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